molecular formula C6H11N3O2 B12605834 5-Azido-2-methoxyoxane CAS No. 645412-93-7

5-Azido-2-methoxyoxane

Cat. No.: B12605834
CAS No.: 645412-93-7
M. Wt: 157.17 g/mol
InChI Key: REAIPRSWNIYKFI-UHFFFAOYSA-N
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Description

5-Azido-2-methoxyoxane is a chemical compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methoxyoxane typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 2-methoxyoxane with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C), hydrogen gas (H₂).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Nucleophilic Substitution: Formation of azido-substituted products.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 5-Azido-2-methoxyoxane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging and tracking of biomolecules .

Properties

CAS No.

645412-93-7

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

5-azido-2-methoxyoxane

InChI

InChI=1S/C6H11N3O2/c1-10-6-3-2-5(4-11-6)8-9-7/h5-6H,2-4H2,1H3

InChI Key

REAIPRSWNIYKFI-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)N=[N+]=[N-]

Origin of Product

United States

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